2-(3-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one
Description
This compound features an isoquinolin-1(2H)-one core substituted at position 2 with a 3-chlorophenyl group and at position 4 with a 1,2,4-oxadiazole ring bearing a 3,4,5-trimethoxyphenyl moiety. The isoquinolinone core provides a planar aromatic system, while the oxadiazole acts as a rigid linker, and the trimethoxyphenyl group introduces steric bulk and polar functional groups.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O5/c1-32-21-11-15(12-22(33-2)23(21)34-3)24-28-25(35-29-24)20-14-30(17-8-6-7-16(27)13-17)26(31)19-10-5-4-9-18(19)20/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTBECIGSYXSSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one represents a novel structure with potential biological significance. Its design incorporates a chlorophenyl moiety and an oxadiazole ring, which are known for their diverse pharmacological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 395.8 g/mol. The presence of the 3-chlorophenyl group and the 3,4,5-trimethoxyphenyl group plays a crucial role in its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds containing isoquinoline and oxadiazole structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.
- In vitro Studies : In laboratory settings, the compound demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction via caspase activation |
| A549 | 25 | Cell cycle arrest and apoptosis |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties:
- COX Inhibition : It has been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. This inhibition suggests potential use in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties:
- Bacterial Strains : It was tested against Gram-positive and Gram-negative bacteria, showing moderate activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Case Studies
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of similar isoquinoline derivatives. The results highlighted the importance of substituent groups in enhancing bioactivity.
- Inflammation Model : In a murine model of inflammation induced by carrageenan, treatment with the compound resulted in a significant reduction in paw edema compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The isoquinolinone core distinguishes the target compound from analogs with quinolinone (e.g., 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one, ) or phthalazinone (e.g., 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one, ) backbones.
Substituent Analysis
Table 1: Structural and Molecular Comparison
- Trimethoxyphenyl vs. Halogen/Phenyl Substituents : The target compound’s 3,4,5-trimethoxyphenyl group enhances polarity and hydrogen-bonding capacity compared to the 3-chlorophenyl or simple phenyl groups in analogs. This may improve solubility or target specificity but increase metabolic liability .
- Fluoro Substituent : The 6-fluoro group in ’s compound likely improves membrane permeability and bioavailability due to fluorine’s electronegativity and small size .
Oxadiazole Linker Role
The 1,2,4-oxadiazole ring is common across all compounds, serving as a bioisostere for ester or amide groups. Its rigidity and metabolic stability contribute to prolonged biological activity. However, the position of substitution on the oxadiazole (e.g., trimethoxyphenyl at position 3 in the target compound vs. 3-chlorophenyl in analogs) modulates electronic effects and steric interactions .
Research Findings and Implications
- Synthetic Complexity : The trimethoxyphenyl group in the target compound may require orthogonal protection/deprotection strategies during synthesis, increasing complexity compared to analogs with simpler substituents.
- Crystallographic Validation : Tools like SHELX and OLEX2 are critical for confirming structural integrity, especially for verifying oxadiazole connectivity and substituent orientation.
- Biological Potential: The trimethoxyphenyl moiety is associated with tubulin-binding activity in anticancer agents (e.g., combretastatin analogs), suggesting the target compound could be explored for antiproliferative effects. In contrast, the fluoro-substituted analog ( ) may prioritize CNS targets due to enhanced blood-brain barrier penetration .
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound contains a 1,2,4-oxadiazole ring fused to an isoquinolinone core, with 3-chlorophenyl and 3,4,5-trimethoxyphenyl substituents. The oxadiazole ring contributes to planarity and potential π-π stacking interactions, while the trimethoxyphenyl group enhances lipophilicity and may influence bioavailability. The chlorophenyl substituent introduces electron-withdrawing effects, potentially stabilizing the molecule in reactive environments. Structural characterization via X-ray crystallography (as demonstrated for similar oxadiazole derivatives) is critical to confirm bond angles and intermolecular interactions . Computational methods (e.g., DFT) can predict solubility and stability by analyzing electron density distribution and H-bonding potential .
Q. What synthetic strategies are recommended for preparing this compound?
A multi-step approach is typical:
- Step 1: Synthesize the isoquinolinone core via cyclization of substituted benzamides or via Pictet-Spengler reactions.
- Step 2: Introduce the 1,2,4-oxadiazole ring using a nitrile oxide intermediate. For example, react a nitrile precursor (e.g., 3,4,5-trimethoxybenzonitrile) with hydroxylamine under alkaline conditions to form an amidoxime, followed by cyclization with a carbonyl compound .
- Step 3: Couple the oxadiazole moiety to the isoquinolinone core via Ullmann or Buchwald-Hartwig amination. Purity can be ensured via column chromatography and recrystallization, with intermediates verified by -NMR and LC-MS .
Q. How should researchers characterize this compound’s purity and stability?
- Chromatography: Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
- Spectroscopy: Confirm structure via -/-NMR (focusing on oxadiazole C=N peaks at ~160-170 ppm) and FT-IR (C-O-C stretches at ~1250 cm) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
- Stability Studies: Conduct accelerated degradation tests under varying pH, temperature, and light exposure, monitored by TGA/DSC for thermal stability .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating this compound’s bioactivity?
Use a split-plot design to assess multiple variables (e.g., dose, exposure time, cell lines). For example:
- Main Plot: Dose ranges (0.1–100 µM).
- Subplot: Cell lines (e.g., cancer vs. normal).
- Replicates: Minimum n = 4 per group to account for biological variability. Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to solvent-only groups. Statistical analysis via ANOVA with post-hoc Tukey tests .
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Re-evaluate Force Fields: Ensure molecular docking simulations use updated parameters for oxadiazole rings and methoxy groups.
- Solvent Effects: Re-run DFT calculations with explicit solvent models (e.g., COSMO-RS) to better approximate in vitro conditions.
- Metabolite Screening: Use LC-MS to identify potential metabolites that may alter activity in biological assays .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
- Analog Synthesis: Modify substituents systematically (e.g., replace Cl with F, vary methoxy positions).
- Biological Assays: Test analogs against kinase panels (e.g., EGFR, VEGFR) to identify target selectivity.
- 3D-QSAR: Build CoMFA or CoMSIA models using alignment-dependent descriptors to correlate structural features with IC values. Validate models via leave-one-out cross-validation .
Q. How can researchers optimize the compound’s pharmacokinetic profile?
- LogP Adjustment: Introduce polar groups (e.g., -OH, -COOH) to the trimethoxyphenyl moiety to reduce LogP while retaining target binding.
- Prodrug Design: Mask reactive sites (e.g., oxadiazole N-O) with enzymatically cleavable groups (e.g., esters).
- In Vivo Testing: Use rodent models to assess bioavailability and half-life, with plasma samples analyzed via LC-MS/MS .
Data Analysis and Validation
Q. How should researchers address variability in biological assay results?
- Normalization: Express data as % inhibition relative to controls.
- Outlier Detection: Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.
- Reproducibility: Validate findings in orthogonal assays (e.g., fluorescence-based ATP detection for cytotoxicity, combined with flow cytometry for apoptosis) .
Q. What advanced techniques validate target engagement?
- SPR (Surface Plasmon Resonance): Measure binding kinetics (k, k) between the compound and purified target protein.
- CETSA (Cellular Thermal Shift Assay): Monitor thermal stabilization of the target protein in cell lysates after compound treatment.
- Cryo-EM: Resolve compound-target complexes at near-atomic resolution for mechanistic insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
